2-Amino-4-methoxyphenol

Catalog No.
S670122
CAS No.
20734-76-3
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-methoxyphenol

CAS Number

20734-76-3

Product Name

2-Amino-4-methoxyphenol

IUPAC Name

2-amino-4-methoxyphenol

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3

InChI Key

TUADYTFWZPZZTP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)O)N

Canonical SMILES

COC1=CC(=C(C=C1)O)N

Synthesis and Characterization:

2-Amino-4-methoxyphenol (also known as 4-Methoxyaniline) is a small organic molecule with the chemical formula C7H9NO2. It can be synthesized through various methods, including the reduction of nitroanisoles or the amination of methoxybenzenes. Researchers have employed different techniques to characterize this compound, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These techniques help to confirm the structure and purity of the synthesized 2-amino-4-methoxyphenol. PubChem, National Institutes of Health: https://pubchem.ncbi.nlm.nih.gov/compound/4-2-Aminoethyl-2-methoxyphenol)

Biological Activity:

Studies have explored the potential biological activities of 2-amino-4-methoxyphenol, although its specific applications in this area are still under investigation. Some research suggests that it may exhibit:

  • Antioxidant properties: Certain studies have shown that 2-amino-4-methoxyphenol might possess antioxidant activity, potentially offering protection against cellular damage caused by free radicals. Journal of Agricultural and Food Chemistry, American Chemical Society:
  • Antimicrobial activity: Limited research indicates that 2-amino-4-methoxyphenol might have some inhibitory effects on the growth of certain bacteria and fungi. However, further investigation is needed to understand its potential as an antimicrobial agent. Letters in Applied Microbiology, Wiley Online Library:

Other Research Applications:

-amino-4-methoxyphenol may also find use in other areas of scientific research, such as:

  • Organic synthesis: As a building block for the synthesis of more complex molecules, including pharmaceuticals and other functional materials.
  • Material science: As a component in the development of new materials with specific properties, such as polymers or dyes.

2-Amino-4-methoxyphenol, also known as 2-hydroxy-5-methoxyaniline, is an organic compound with the molecular formula C7H9NO2C_7H_9NO_2 and a molecular weight of approximately 139.15 g/mol. This compound is characterized by a phenolic structure with an amino group and a methoxy group attached to the benzene ring. It typically appears as a light yellow to brown crystalline solid, with a melting point ranging from 133 °C to 137 °C .

Typical of phenolic compounds:

  • Oxidation: The amino group can undergo oxidation, leading to the formation of quinonoid derivatives.
  • Nitration: The presence of the amino and methoxy groups allows for electrophilic substitution reactions, including nitration at the ortho or para positions relative to the amino group.
  • Acylation: The amino group can be acylated using acyl chlorides or anhydrides, yielding amides.

These reactions can be utilized in synthetic pathways to generate more complex molecules or derivatives.

Research indicates that 2-amino-4-methoxyphenol exhibits notable biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may contribute to its potential protective effects against oxidative stress .
  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in pharmaceutical applications .
  • Potential Toxicity: While it is not classified as a carcinogen, caution is advised due to its potential irritative effects on skin and eyes, as well as its suspected genetic defect-inducing properties .

Several methods are available for synthesizing 2-amino-4-methoxyphenol:

  • Reduction of Nitro Compounds: One common method involves the reduction of p-nitrophenol derivatives using reducing agents such as iron powder or catalytic hydrogenation.
  • Hydrolysis of Methoxy Compounds: Another route includes the hydrolysis of methoxy-substituted anilines under acidic conditions.
  • Direct Amination: The direct amination of phenolic compounds using ammonia or amine derivatives can also yield this compound.

These methods vary in complexity and yield, allowing chemists to choose based on available resources and desired scale .

2-Amino-4-methoxyphenol finds utility in several fields:

  • Pharmaceuticals: Its antioxidant and antimicrobial properties make it a candidate for drug development.
  • Cosmetics: It can be used in formulations requiring skin protection due to its potential antioxidant effects.
  • Dyes and Pigments: The compound serves as an intermediate in the synthesis of various dyes and pigments due to its reactive functional groups .

Several compounds share structural similarities with 2-amino-4-methoxyphenol. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-Amino-5-methoxyphenolC7H9NO2Similar structure with a different substitution pattern.
4-Amino-2-methoxyphenolC7H9NO2Different position of amino group; potential for different reactivity.
3-Amino-4-methoxyphenolC7H9NO2Variation in amino group position; may exhibit distinct biological properties.
4-(2-Aminoethyl)-2-methoxyphenolC9H13NO2Contains an ethylamine side chain; used as a biomarker.

These compounds highlight the unique positioning of functional groups in 2-amino-4-methoxyphenol, influencing its chemical reactivity and biological activity compared to its analogs.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

139.063328530 g/mol

Monoisotopic Mass

139.063328530 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-4-methoxyphenol

Dates

Modify: 2023-08-15

Explore Compound Types